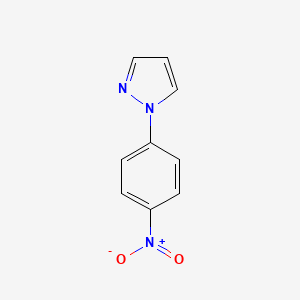

1-(4-硝基苯基)-1H-吡唑

概述

描述

1-(4-Nitrophenyl)-1H-pyrazole, abbreviated as NP-Pyrazole, is an organic compound with a wide range of applications in both scientific research and industrial synthesis. It is a heterocyclic compound containing both nitrogen and oxygen atoms, and has a unique structure that provides numerous advantages in both laboratory experiments and industrial production.

科学研究应用

Medicinal Chemistry: Anticancer Agents Synthesis

1-(4-Nitrophenyl)-1H-pyrazole serves as a precursor in the synthesis of various anticancer agents. Its nitro group can undergo reduction to an amine, which can then be used to create a variety of biologically active compounds. These compounds are often tested for their ability to inhibit the growth of cancer cells .

Organic Synthesis: Intermediate for Triazoles

In organic synthesis, this compound is utilized for the preparation of 1-alkyl-4-formyltriazoles. These triazoles are valuable intermediates that can lead to the discovery of novel applications due to the synthetic versatility of the formyl group .

Material Science: Nanostructured Catalysts

The nitro group of 1-(4-Nitrophenyl)-1H-pyrazole is significant in material science, particularly in the catalytic reduction of 4-nitrophenol by nanostructured materials. This reaction is a benchmark to assess the activity of such materials, which are crucial in environmental applications .

Bioimaging: Contrast Agents

In bioimaging, derivatives of 1-(4-Nitrophenyl)-1H-pyrazole are synthesized for use as bioimaging agents. These compounds can be tagged with imaging moieties, allowing for enhanced contrast in imaging techniques used in medical diagnostics .

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Pharmacokinetics

It’s worth noting that the physicochemical parameters of related compounds, such as pyrrolidine, have been studied and found to influence their adme properties .

Result of Action

For instance, certain indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and other activities .

Action Environment

It has been reported that the solvent can have a pronounced effect on the reaction kinetics of similar compounds, such as 4-nitrophenol . For instance, the addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate .

属性

IUPAC Name |

1-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWPAZGIVRZAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345504 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)-1H-pyrazole | |

CAS RN |

3463-30-7 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

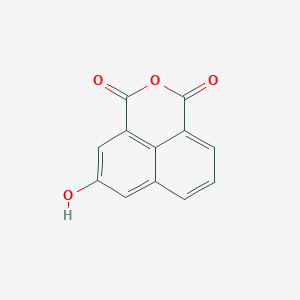

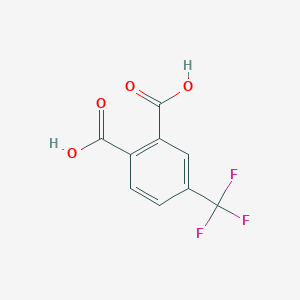

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1-(4-Nitrophenyl)-1H-pyrazole derivatives?

A: These compounds are characterized by a pyrazole ring directly bonded to a nitrophenyl group. The spatial arrangement of these two moieties significantly influences the molecule's interactions. For instance, in 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene ring exhibits a twist relative to the pyrazole ring with a dihedral angle of 31.38° []. This twist affects the molecule's ability to engage in π-π stacking interactions. Furthermore, the nitro group typically lies coplanar with the benzene ring, influencing the molecule's electron distribution and potential for hydrogen bonding.

Q2: How do intermolecular interactions influence the crystal packing of these derivatives?

A: The presence of nitrogen and oxygen atoms within the pyrazole and nitro groups allows these compounds to participate in hydrogen bonding. For example, in 5-Amino-3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazole, N-H...O and N-H...N hydrogen bonds link the molecules together, creating sheets with alternating ring patterns []. This hydrogen bonding network contributes to the overall stability and arrangement of molecules within the crystal lattice. Similarly, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile displays a three-dimensional network stabilized by N—H⋯O and C—H⋯O hydrogen bonds [].

Q3: What role do π-π interactions play in the supramolecular organization of these compounds?

A: π-π interactions significantly influence the packing of 1-(4-Nitrophenyl)-1H-pyrazole derivatives in the solid state. In the case of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, these interactions occur between the five- and six-membered rings of neighboring molecules, leading to the formation of supramolecular chains along a specific crystallographic axis []. These interactions contribute to the overall stability and arrangement of molecules within the crystal.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)